6-chloro-N-hexylpyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-hexylpyridine-3-sulfonamide is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloro group, a hexyl chain attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-hexylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with hexylamine in the presence of a chlorinating agent to introduce the chloro group. The sulfonamide group can be introduced through a subsequent reaction with sulfonamide reagents under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-hexylpyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-N-hexylpyridine-3-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active molecules can make it useful in drug discovery.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In industry, this compound may find use in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 6-chloro-N-hexylpyridine-3-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular interactions and pathways would need to be studied in detail to fully understand its mechanism of action.
Comparison with Similar Compounds
6-chloro-N-cyclopropylpyridine-3-sulfonamide
6-chloro-N-ethylpyridine-3-sulfonamide
6-chloro-N-methylpyridine-3-sulfonamide
Uniqueness: 6-Chloro-N-hexylpyridine-3-sulfonamide stands out due to its longer alkyl chain (hexyl group) compared to its similar counterparts, which may influence its physical properties, reactivity, and biological activity.
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Properties
IUPAC Name |
6-chloro-N-hexylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-2-3-4-5-8-14-17(15,16)10-6-7-11(12)13-9-10/h6-7,9,14H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPLLKNVFGVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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